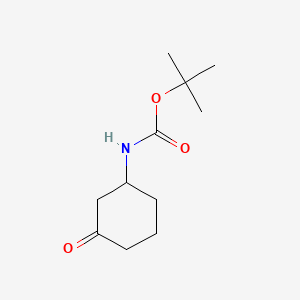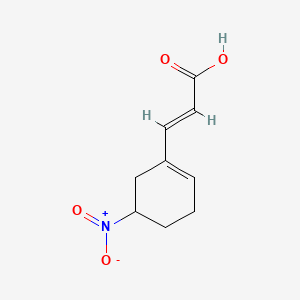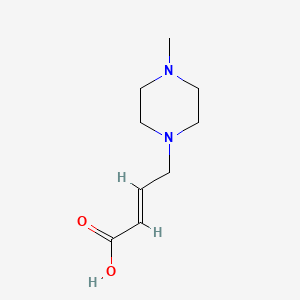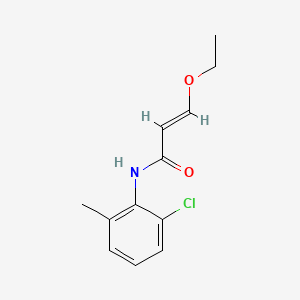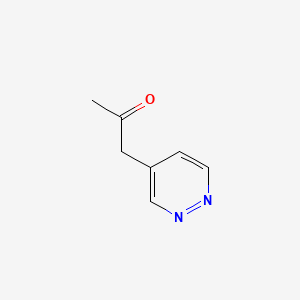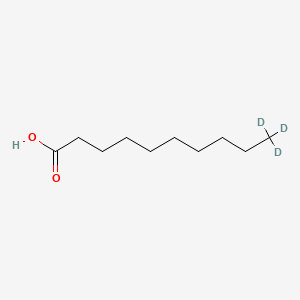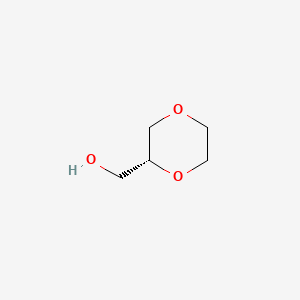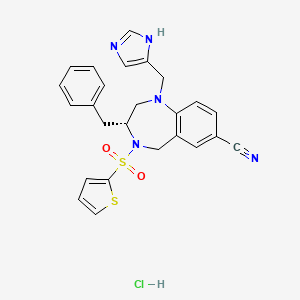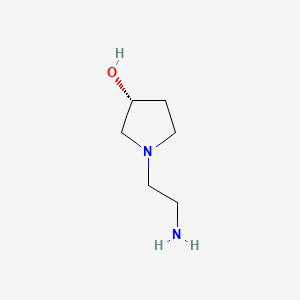
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381928-30-8 . It has a molecular weight of 201.67 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “®-2-(4-fluorophenyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity .Physical And Chemical Properties Analysis
“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a solid substance . It is stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique
Molecular Synthesis and Characterization
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride is involved in the synthesis and characterization of new heterocyclic molecules. A study described the synthesis of a related molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and its characterization using various techniques, highlighting its potential role in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Formulation Development
In the pharmaceutical industry, the compound's analogs have been used in the development of suitable formulations for early toxicology and clinical studies. For instance, a precipitation-resistant solution formulation of a compound structurally similar to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride was developed to improve in vivo exposure of poorly water-soluble compounds (Burton et al., 2012).
Anticoccidial Activity
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride and its derivatives have been evaluated for anticoccidial activity. A study synthesized 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles and tested their efficacy as inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase, showcasing the potential of these compounds in veterinary medicine (Qian et al., 2006).
Synthetic Intermediate in Medicinal Chemistry
Compounds related to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride have been used as intermediates in the synthesis of clinically significant drugs. For example, a study details the use of a similar compound in the enantioselective synthesis of anti-influenza compound A-315675, highlighting the importance of (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride in the development of new therapeutic agents (DeGoey et al., 2002).
Safety And Hazards
Orientations Futures
Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFKQCJNIDQPL-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

